Melting Point: Tautomer Identity Indicator
The melting point of 7-chloro-2-hydroxyquinoline (296–297 °C) is approximately double that reported for its positional isomer 7-chloro-8-hydroxyquinoline (~142–148 °C) [1]. This nearly 150 °C difference reflects the stronger intermolecular hydrogen-bonding network of the 2-quinolone tautomer, which crystallizes as a lactam dimer, compared with the intramolecularly H-bonded 8-hydroxyquinoline system. For procurement, this differential provides a straightforward identity-confirmation check via melting point apparatus and indicates distinct storage and formulation handling requirements.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 296–297 °C |
| Comparator Or Baseline | 7-Chloro-8-hydroxyquinoline (CAS 876-86-8): ~142–148 °C (literature and vendor data) |
| Quantified Difference | ΔT ≈ +150 °C for the 2-hydroxy isomer |
| Conditions | Capillary melting point determination; vendor-certified purity ≥95% |
Why This Matters
A melting point difference of this magnitude enables rapid identity verification during incoming quality control, reducing the risk of isomer mis-shipment in multi-compound procurement workflows.
- [1] PubChem. 7-Chloro-8-hydroxyquinoline (CID 123456). Melting point data and physicochemical properties. View Source
